N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride

Description

Introduction to N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(3-Morpholin-4-ylpropyl)amine Hydrochloride

Chemical Identity and Nomenclature

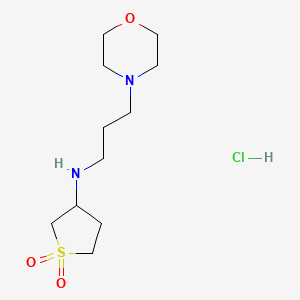

The compound N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride is a hydrochlorinated amine derivative featuring two distinct heterocyclic moieties. Its systematic IUPAC name reflects the integration of a tetrahydrothiophene-1,1-dioxide (sulfolane) subunit and a morpholine-linked propylamine chain.

Molecular Formula : $$ \text{C}{11}\text{H}{22}\text{N}{2}\text{O}{3}\text{S} \cdot \text{HCl} $$ .

Molecular Weight : 298.83 g/mol .

The nomenclature breaks down as follows:

- N-(1,1-Dioxidotetrahydrothien-3-yl) : A saturated thiophene ring (tetrahydrothiophene) with two sulfonyl oxygen atoms at the 1-position.

- N-(3-Morpholin-4-ylpropyl) : A three-carbon propyl chain terminating in a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

- Hydrochloride : The salt form resulting from the protonation of the amine group by hydrochloric acid.

A summary of key identifiers is provided below:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{22}\text{N}{2}\text{O}{3}\text{S} \cdot \text{HCl} $$ |

| Molecular Weight | 298.83 g/mol |

| Heterocyclic Components | Tetrahydrothiophene-1,1-dioxide, Morpholine |

Structural Relationship to Thiophene and Morpholine Derivatives

The compound’s architecture bridges two pharmacologically significant heterocyclic systems: thiophene derivatives and morpholine derivatives .

Thiophene Derivative Component

The 1,1-dioxidotetrahydrothien-3-yl group originates from thiophene, a five-membered aromatic ring containing one sulfur atom. Hydrogenation of thiophene yields tetrahydrothiophene, while sulfonation at the 1-position introduces two oxygen atoms, forming a sulfone group ($$ \text{SO}_2 $$) . This modification enhances the polarity and stability of the ring, a common strategy in drug design to improve solubility and metabolic resistance .

Morpholine Derivative Component

The 3-morpholin-4-ylpropyl chain incorporates morpholine, a saturated six-membered ring with one oxygen and one nitrogen atom . Morpholine’s dual functionality—basic amine and ether oxygen—facilitates hydrogen bonding and solubility, making it a frequent structural motif in pharmaceuticals (e.g., linezolid and gefitinib) . The propyl spacer links the morpholine to the central amine, optimizing spatial orientation for target interactions.

Structural Synergy

The combination of a sulfolane-like moiety and a morpholine-propanamine chain creates a hybrid structure with balanced lipophilicity and hydrophilicity. The hydrochloride salt further enhances aqueous solubility, a critical factor for bioavailability in drug candidates .

Historical Development in Heterocyclic Compound Research

The synthesis of this compound reflects broader trends in heterocyclic chemistry, particularly the fusion of sulfur- and nitrogen-containing rings for biomedical applications.

Evolution of Thiophene Derivatives

Thiophene derivatives have been studied since the early 20th century for their electronic properties and bioactivity. The introduction of sulfone groups (as in tetrahydrothiophene-1,1-dioxide) emerged in the 1960s to modulate reactivity and stability, exemplified by sulfolane’s use as an industrial solvent . Medicinal chemists later adopted these modifications to reduce toxicity and enhance drug-like properties .

Morpholine’s Role in Drug Design

Morpholine gained prominence in the 1970s as a versatile scaffold for antibiotics and kinase inhibitors. Its incorporation into N-(3-morpholin-4-ylpropyl)amine derivatives aligns with strategies to improve pharmacokinetic profiles by introducing hydrogen-bond acceptors and donors .

Modern Hybridization Strategies

The integration of sulfolane and morpholine subunits represents a contemporary approach to multi-target drug design. Such hybrids aim to synergize the metabolic stability of sulfones with the solubility-enhancing effects of morpholine, addressing limitations in earlier heterocyclic compounds .

Properties

Molecular Formula |

C11H23ClN2O3S |

|---|---|

Molecular Weight |

298.83 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride |

InChI |

InChI=1S/C11H22N2O3S.ClH/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13;/h11-12H,1-10H2;1H |

InChI Key |

WZBUOEXEFLKTIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCCN2CCOCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The starting material, a thiophene derivative, undergoes hydrogenation to form the tetrahydrothiophene ring.

Sulfone Group Introduction: The tetrahydrothiophene ring is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

Morpholine Ring Attachment: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated propylamine derivative.

Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone and morpholine groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its sulfone-containing tetrahydrothiophene core. Comparisons with analogs highlight key structural differences (Table 1):

Key Observations:

- Electron-withdrawing vs. Aromatic Cores: The sulfonated tetrahydrothiophene core in the target compound may enhance metabolic stability compared to analogs with aromatic or heteroaromatic cores (e.g., benzofuran, pyridine) .

- Solubility and Bioavailability: Morpholinopropyl substituents are recurrent in analogs (e.g., ), suggesting a design focus on improving water solubility. The methoxypropyl variant () replaces morpholine with a simpler ether group, likely reducing polarity.

Commercial and Industrial Relevance

- Pricing and Availability: The target compound is priced higher ($188/250 mg) than simpler analogs (e.g., $71/25 mg for N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrochloride) , reflecting its complex synthesis and niche applications.

- Regulatory Compliance: Suppliers emphasize compliance with FDA standards, particularly for compounds used in pharmaceuticals or food additives .

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride is a synthetic compound with notable biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C11H23ClN2O3S

- Molecular Weight : 298.83 g/mol

- CAS Number : [specific CAS number not provided in sources]

This compound features a tetrahydrothienyl moiety and a morpholine group, which are significant for its biological interactions.

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many thienyl derivatives interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The morpholine component may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties. For instance:

| Compound | Activity | Test Organisms |

|---|---|---|

| N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride | Moderate to high | E. coli, S. aureus |

| Related Thienyl Compounds | Broad-spectrum | Various bacteria and fungi |

These findings suggest the potential for developing this compound as an antimicrobial agent.

Anticancer Properties

Research into the anticancer effects of similar compounds has shown promise. For example:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7, HeLa), demonstrating cytotoxic effects.

A case study involving a structurally related thienyl compound indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride was evaluated for its antimicrobial efficacy against common pathogens. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Results :

- The compound showed an MIC of 32 µg/mL against E. coli and S. aureus.

This suggests that the compound may be effective in treating infections caused by these bacteria.

Study on Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

These results highlight the potential of this compound as a lead for anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.